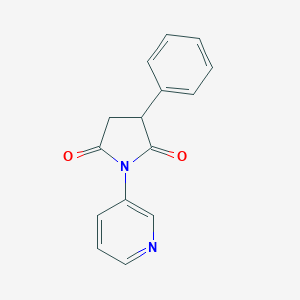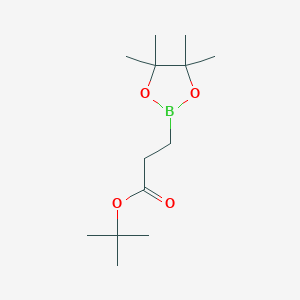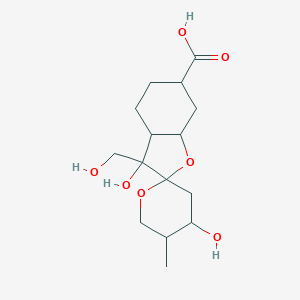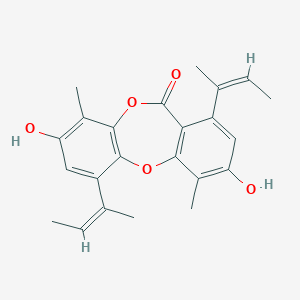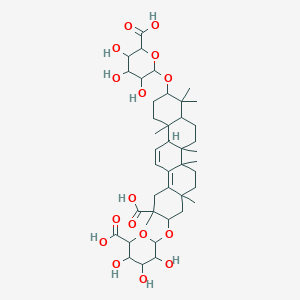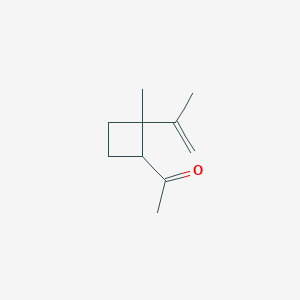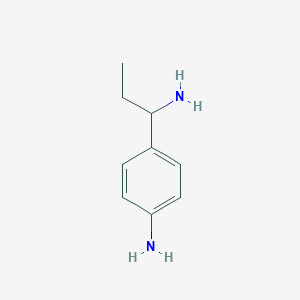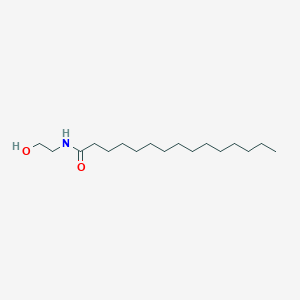
N-(2-羟乙基)十五酰胺
描述
It is a bioactive lipid molecule with a molecular formula of C17H35NO2 and a molecular weight of 285.5 g/mol . This compound is known for its role in various biological processes and is often studied for its potential therapeutic applications.
科学研究应用
Pentadecanoyl Ethanolamide has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of fatty N-acyl ethanolamines in various chemical reactions.
Biology: The compound is studied for its role in cellular signaling and its potential effects on cell proliferation and differentiation.
Industry: It is used in the formulation of various products, including cosmetics and pharmaceuticals, due to its bioactive properties.
未来方向
While specific future directions for N-(2-Hydroxyethyl)pentadecanamide are not available, related compounds have been studied for their potential in various applications. For example, N-(2-Hydroxyethyl)piperazine has been studied for its potential in carbon capture , and N-(2-Hydroxyethyl)hexadecanamide has been studied for its potential in reducing edema formation and inflammatory hyperalgesia .
作用机制
Pentadecanoyl Ethanolamide exerts its effects through interactions with specific molecular targets and pathways. It is known to interact with cannabinoid receptors and other lipid signaling pathways, modulating various physiological processes . The compound’s mechanism of action involves binding to these receptors and influencing downstream signaling cascades, leading to its observed biological effects.
准备方法
Synthetic Routes and Reaction Conditions
Pentadecanoyl Ethanolamide can be synthesized through the reaction of pentadecanoic acid with ethanolamine. The reaction typically involves the activation of the carboxylic acid group of pentadecanoic acid, followed by its reaction with ethanolamine to form the amide bond . The reaction conditions usually include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of Pentadecanoyl Ethanolamide may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality. The use of high-purity starting materials and stringent reaction conditions are crucial to achieving high yields and purity of the final product.
化学反应分析
Types of Reactions
Pentadecanoyl Ethanolamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The hydroxyl group in the ethanolamine moiety can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
相似化合物的比较
Similar Compounds
Palmitoylethanolamide: Another fatty N-acyl ethanolamine with similar bioactive properties.
Oleoylethanolamide: Known for its role in regulating appetite and energy metabolism.
Stearoylethanolamide: Studied for its anti-inflammatory and neuroprotective effects.
Uniqueness
Pentadecanoyl Ethanolamide is unique due to its specific fatty acid chain length and its distinct biological activities. While similar compounds share some overlapping properties, Pentadecanoyl Ethanolamide’s specific interactions with molecular targets and its potential therapeutic applications set it apart from other fatty N-acyl ethanolamines.
属性
IUPAC Name |
N-(2-hydroxyethyl)pentadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(20)18-15-16-19/h19H,2-16H2,1H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPXXKLAACDXGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H35NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60880380 | |
| Record name | N-(2-Hydroxyethyl)pentadecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60880380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53832-58-9, 72623-73-5 | |
| Record name | Pentadecanoyl ethanolamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053832589 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amides, C12-18, N-(hydroxyethyl) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-(2-Hydroxyethyl)pentadecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60880380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Amides, C12-18, N-(hydroxyethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENTADECANOYL ETHANOLAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6DR8CVH5LW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The study mentions measuring various N-acylethanolamines (NAEs) in cerebrospinal fluid (CSF). Could you elaborate on the significance of detecting pentadecanoyl ethanolamide in this specific biological matrix?
A1: While the study focuses on developing a robust analytical method for detecting various NAEs in CSF, it does not delve into the specific biological roles or implications of individual compounds like pentadecanoyl ethanolamide. The significance of its detection in CSF, alongside other NAEs, lies in the potential for future research to elucidate its function in the central nervous system. [] The study demonstrates the capability of their method to quantify pentadecanoyl ethanolamide within a complex biological matrix, paving the way for further investigation into its role in health and disease.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



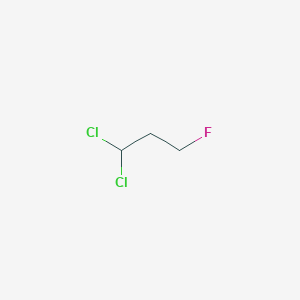
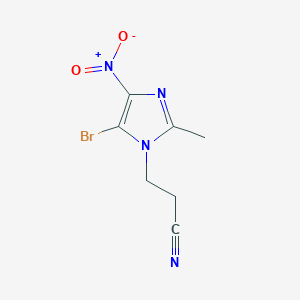
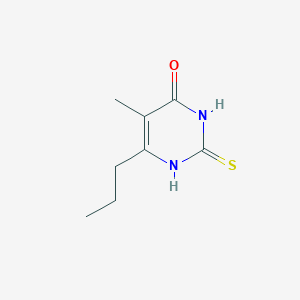
![1-Propanol, 2-methyl-3-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]-](/img/structure/B164024.png)


